molecular formula C15H17N3O3 B12895716 Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- CAS No. 61261-81-2

Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-

Cat. No.: B12895716
CAS No.: 61261-81-2
M. Wt: 287.31 g/mol
InChI Key: WFALQNMKPUXRTG-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Alkylation: The methyl and propyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Acylation: The final step involves the acylation of the pyrazole ring to introduce the ethanone group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It finds applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives such as:

    1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the propyl group, affecting its reactivity and applications.

    1-(4-Nitrophenyl)-3-propylpyrazole: Lacks the methyl group, leading to differences in steric and electronic properties.

    1-(4-Aminophenyl)-3-propylpyrazole: The amino group instead of the nitro group alters its chemical behavior and biological activity.

The uniqueness of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61261-81-2

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

1-[5-methyl-1-(4-nitrophenyl)-3-propylpyrazol-4-yl]ethanone

InChI

InChI=1S/C15H17N3O3/c1-4-5-14-15(11(3)19)10(2)17(16-14)12-6-8-13(9-7-12)18(20)21/h6-9H,4-5H2,1-3H3

InChI Key

WFALQNMKPUXRTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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